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molecular formula C9H7BrF3NO3S B8422261 Methyl 5-bromo-4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate

Methyl 5-bromo-4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate

Cat. No. B8422261
M. Wt: 346.12 g/mol
InChI Key: TXZRJFVBAKQTPC-UHFFFAOYSA-N
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Patent
US08691828B2

Procedure details

To a stirred mixture of methyl 4-methyl-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate (11.7 g, 43.8 mmol) and acetic acid (150 mL) was added 1-bromopyrrolidine-2,5-dione (15.6 g, 88.0 mmol) at room temperature. Then, this mixture was stirred at 80° C. for 6 h. After cooling to room temperature, the mixture was poured into water (600 mL) and brine (300 mL). The precipitate was collected by filtration, washed with water, dried under vacuum to afford the title compound (9.40 g, 62%) as a white solid:
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH:11][C:12](=[O:17])[C:13]([F:16])([F:15])[F:14])=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1.C(O)(=O)C.[Br:22]N1C(=O)CCC1=O.O>[Cl-].[Na+].O>[Br:22][C:6]1[S:5][C:4]([C:7]([O:9][CH3:10])=[O:8])=[C:3]([NH:11][C:12](=[O:17])[C:13]([F:16])([F:14])[F:15])[C:2]=1[CH3:1] |f:4.5.6|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
CC=1C(=C(SC1)C(=O)OC)NC(C(F)(F)F)=O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
brine
Quantity
300 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Then, this mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C(=C(S1)C(=O)OC)NC(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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